1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine

Isomer purity Formulation consistency Pharmacological reproducibility

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a synthetic sulfonylpiperazine derivative characterized by a piperazine core substituted with an ethylsulfonyl group at the N1 position and a 2-fluorobenzyl moiety at the N4 position. This compound belongs to a broader class of sulfonylpiperazines that have demonstrated activity as cannabinoid receptor 1 (CB1) antagonists and as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs) , establishing its relevance as a pharmacological tool compound or lead scaffold in neuropharmacology and metabolic disorder research.

Molecular Formula C13H19FN2O2S
Molecular Weight 286.37 g/mol
Cat. No. B10885676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine
Molecular FormulaC13H19FN2O2S
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F
InChIInChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
InChIKeyKFILBGUUHHQHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine: Structural and Pharmacological Context for Research Procurement


1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a synthetic sulfonylpiperazine derivative characterized by a piperazine core substituted with an ethylsulfonyl group at the N1 position and a 2-fluorobenzyl moiety at the N4 position . This compound belongs to a broader class of sulfonylpiperazines that have demonstrated activity as cannabinoid receptor 1 (CB1) antagonists [1] and as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs) [2], establishing its relevance as a pharmacological tool compound or lead scaffold in neuropharmacology and metabolic disorder research.

Why 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine Cannot Be Casually Substituted: Ortho-Fluorine Isomer Differentiation


Procurement of a generic 'fluorobenzyl sulfonylpiperazine' without specifying the ortho substitution pattern risks acquiring a compound with fundamentally different pharmacological properties. Positional isomerism on the benzyl ring critically determines target engagement: the ortho-fluorine (2-fluorobenzyl) substitution imposes distinct steric constraints and electronic effects compared to the meta-fluorine (3-fluorobenzyl) or para-fluorine (4-fluorobenzyl) analogs, which directly influences binding pocket complementarity in receptor targets such as nAChRs [1]. Furthermore, commercially available alternatives may exist in different salt forms (e.g., oxalate salts), which alter molecular weight, solubility, and formulation behavior, thereby invalidating direct molar comparisons in experimental protocols . Selection of the precise ortho-fluorobenzyl free base is therefore non-negotiable for reproducing or extending structure-activity relationship (SAR) findings derived from this specific substitution pattern.

Quantitative Differentiation Evidence for 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine Versus Closest Analogs


Ortho- vs. Para-Fluorobenzyl Isomer: Molecular Weight and Salt Form Differentiation

The target compound exists as the free base (ortho-fluorobenzyl substitution), whereas a closely related analog is commercially supplied as the oxalate salt with para-fluorobenzyl substitution. This distinction yields a measurable difference in molecular weight that affects molar calculations in assay preparation .

Isomer purity Formulation consistency Pharmacological reproducibility

Sulfonylpiperazine Class Activity: CB1 Antagonist Potency Baseline

The sulfonylpiperazine class, which includes the target compound as a representative member, has demonstrated cannabinoid receptor 1 (CB1) antagonist activity [1]. While direct comparative data for the ortho-fluorobenzyl analog versus other isomers is not publicly available, the class-level mechanism provides a reference framework for SAR studies.

CB1 antagonist Obesity Metabolic disorders

Sulfonylpiperazine Class Activity: nAChR Negative Allosteric Modulation

Sulfonylpiperazine analogues have been characterized as novel negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs) in SAR studies [1]. The target compound shares the core sulfonylpiperazine scaffold essential for this activity, positioning it as a candidate for exploring substitution-dependent modulation.

nAChR Negative allosteric modulator Neuropharmacology

Isomeric Distinction: Ortho- vs. Meta-Fluorobenzyl Substitution

The target compound bears a 2-fluorobenzyl (ortho) group, distinguishing it from the commercially available 3-fluorobenzyl (meta) isomer . This positional difference alters the spatial orientation of the fluorine atom relative to the piperazine core, which is a critical determinant in receptor binding pocket interactions [1].

Positional isomer SAR Receptor binding

Recommended Research Applications for 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine Based on Available Evidence


CB1 Antagonist SAR: Investigating Ortho-Fluorine Positional Effects

As a member of the sulfonylpiperazine class with documented CB1 antagonist activity [1], this compound is positioned for use in structure-activity relationship studies designed to quantify how ortho-fluorobenzyl substitution affects CB1 binding affinity and functional antagonism relative to meta- and para-fluorinated isomers.

nAChR Negative Allosteric Modulator Scaffold Optimization

Given the established activity of sulfonylpiperazine analogues as negative allosteric modulators of human neuronal nAChRs [1], the target compound may serve as a starting point for medicinal chemistry efforts aimed at probing how 2-fluorobenzyl substitution influences allosteric modulator potency, subtype selectivity, and cooperativity factors.

Positional Isomer Control in Pharmacological Assays

The distinct ortho-fluorine substitution pattern differentiates this compound from commercially available meta- and para-fluorobenzyl isomers [1] [2]. It is therefore suitable as a defined reference standard in assays requiring precise positional isomer control, including binding competition studies, functional cellular assays, and analytical method development for isomeric purity verification.

Free Base Reference for Formulation and Solubility Studies

As the free base form with molecular weight 286.37 g/mol, this compound avoids the confounding variables introduced by salt counterions (e.g., oxalate salts with 31.4% higher molecular weight) [1]. This makes it preferable for solubility determinations, permeability assays, and formulation development where accurate molar calculations and absence of counterion effects are required.

Quote Request

Request a Quote for 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.